molecular formula C22H18O13 B183465 Nyssoside CAS No. 182138-70-1

Nyssoside

Cat. No. B183465
M. Wt: 490.4 g/mol
InChI Key: MSBCRZZTWJVLJV-CGWYSGAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nyssoside is a glycoside that was isolated and structurally determined from the bark of Nyssa sinensis Oliv . It was elucidated as 3^-O-methyl-3,4-O,O-methylideneellagic acid-4^-O-beta-D-glucopyranoside based on its chemical properties and spectral data .


Molecular Structure Analysis

Nyssoside has a molecular formula of C22H18O13 . Its exact mass is 490.07474062 g/mol . The IUPAC name for Nyssoside is 12-methoxy-13- [ (2 S ,3 R ,4 S ,5 S ,6 R )-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo [9.6.2.0 2,6 .0 8,18 .0 15,19 ]nonadeca-1 (18),2 (6),7,11 (19),12,14-hexaene-9,16-dione .


Chemical Reactions Analysis

Nyssoside, an ellagic acid derivative, has significant antioxidant activity and shows antibacterial activity against different pathogenic bacteria . It exhibits significant antioxidant activity by scavenging the DPPH radicals .


Physical And Chemical Properties Analysis

Nyssoside has a molecular weight of 490.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 13 . It also has a rotatable bond count of 4 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Biomedical Sciences , specifically Diabetes Research .

Summary of the Application

Nyssoside is a natural compound derived from Nyssa sylvatica tree bark and is used in the research of diabetes . It shows potential for developing new therapies targeting diabetes research .

Methods of Application or Experimental Procedures

Anti-Inflammatory Properties

Specific Scientific Field

This application falls under the field of Pharmacology and Immunology , specifically in the study of Anti-Inflammatory Properties .

Summary of the Application

Nyssoside exhibits potent anti-inflammatory properties and has been shown to inhibit the production of prostaglandins in mouse peritoneal macrophages .

Results or Outcomes

Nyssoside has been shown to inhibit the production of prostaglandins in mouse peritoneal macrophages . This suggests that Nyssoside could potentially be used as an anti-inflammatory agent.

Cancer Research

Specific Scientific Field

This application falls under the field of Oncology , specifically Cancer Research .

Results or Outcomes

Neurodegenerative Diseases Research

Specific Scientific Field

This application falls under the field of Neuroscience , specifically in the study of Neurodegenerative Diseases .

Results or Outcomes

Microbial Research

Specific Scientific Field

This application falls under the field of Microbiology , specifically in the study of Microbial Interactions and Pathogenesis .

Results or Outcomes

Liver Diseases Research

Specific Scientific Field

This application falls under the field of Hepatology , specifically in the study of Liver Diseases .

Safety And Hazards

According to the Material Safety Data Sheet for Nyssoside , it is recommended to avoid dust formation and breathing vapors, mist, or gas. In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes. If Nyssoside comes into contact with skin, flush skin with plenty of water while removing contaminated clothing and shoes . In case of ingestion, do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water .

properties

IUPAC Name

12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O13/c1-29-16-9(32-22-15(26)14(25)13(24)10(4-23)33-22)3-7-11-12-6(20(27)34-18(11)16)2-8-17(31-5-30-8)19(12)35-21(7)28/h2-3,10,13-15,22-26H,4-5H2,1H3/t10-,13-,14+,15-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBCRZZTWJVLJV-CGWYSGAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC5=C(C(=C43)OC2=O)OCO5)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC5=C(C(=C43)OC2=O)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nyssoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Zhili, L Yongming, X Wenshu - Zhong cao yao= Chinese …, 1996 - europepmc.org
… and structural determination of a new glycoside named nyssoside and identification of a known compound from the bark of Nyssa sinensis Oliv..Nyssoside was elucidated as 3^-O-…
Number of citations: 4 europepmc.org
S Li, H He, Y Xi, L Li - 亚洲传统医药, 2018 - asianjtm.syphu.edu.cn
Abstract: Camptotheca acuminata Decne is a deciduous tree which is endemic to China and mainly distributed in the south regions, belonging to Camptotheca genus of the Nyssaceae …
Number of citations: 4 asianjtm.syphu.edu.cn
XC Li, HN ElSohly, AM Clark - Phytochemistry, 2000 - Elsevier
7-Caffeoylsedoheptulose has been isolated from the wood of Nyssa sylvatica, along with two ellagic acid derivatives and scopoletin. Its structure was established by chemical and …
Number of citations: 10 www.sciencedirect.com
陈志利, 罗永明, 熊文淑 - 中草药, 1996 - cqvip.com
… 一个被鉴定为胡萝卜甙(Ⅰ);另一个化合物系新的鞣花酸甙,命名为紫树甙(nyssoside,Ⅱ),其结构为3’-O-甲基-3,4-O,O-亚甲基鞣花酸一4’-O-β-D-葡萄吡喃糖甙. …
Number of citations: 5 www.cqvip.com

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